1-(2-chloro-1-phenylethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1-phenylethyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-1-phenylethyl)-1H-pyrrole typically involves the reaction of pyrrole with 2-chloro-1-phenylethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the 2-chloro-1-phenylethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1-phenylethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chloro-1-phenylethyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-phenylethyl)-1H-pyrrole involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in downstream effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-(2-Chloro-1-phenylethyl)piperidine
- 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride
- 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride
Comparison: 1-(2-Chloro-1-phenylethyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems, such as piperidine derivatives. The presence of the pyrrole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-(2-chloro-1-phenylethyl)pyrrole |
InChI |
InChI=1S/C12H12ClN/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10H2 |
InChI Key |
VKUVJQFJQOKKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.